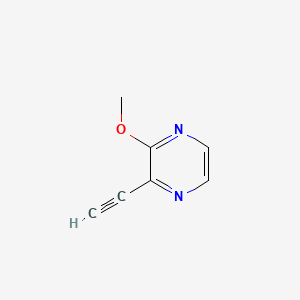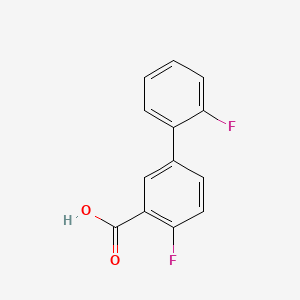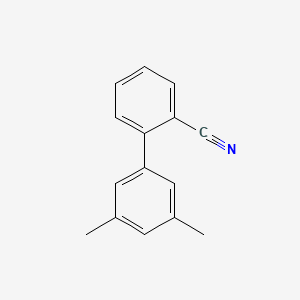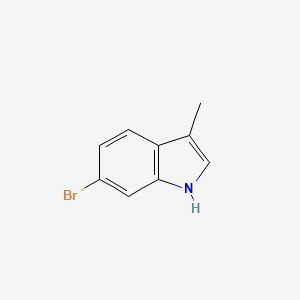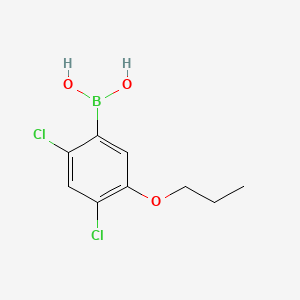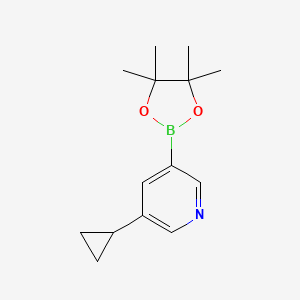
1-(Trifluoromethyl)cyclopropanecarbaldehyde
Descripción general
Descripción
1-(Trifluoromethyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C5H5F3O . It contains a total of 14 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of trifluoromethyl cyclopropanes has been achieved using Ru (II)–Pheox catalysts . This catalytic system can function at a low catalyst loading and the desired cyclopropane products are obtained in high yields with excellent diastereoselectivity and enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound includes a three-membered ring and an aliphatic aldehyde . It contains a total of 14 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 76.0±35.0 °C and its density is predicted to be 1.512±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry
1-(Trifluoromethyl)cyclopropanecarbaldehyde and related compounds have been extensively utilized in organic synthesis, owing to their unique reactivity patterns and structural characteristics. These compounds serve as versatile building blocks for constructing complex molecular architectures. For instance, ring-opening fluorination of cyclopropanecarbaldehydes can yield homoallylic fluorides, with electron-donating aromatic substituents enhancing the reaction efficiency (Kirihara et al., 2020). Furthermore, cyclopropanecarbaldehydes have been employed in the two-step conversion of carboxylic esters to β-trifluoromethyl ketones, showcasing their role in introducing trifluoromethyl groups into various substrates (Konik et al., 2017).
Advanced Material Synthesis
The trifluoromethyl group, a common moiety in this compound, is a critical component in the synthesis of advanced materials. Its incorporation into different molecular frameworks can significantly alter the physical and chemical properties of the resultant materials, making them suitable for a wide range of applications. For instance, the generation of trifluoromethyl-substituted cyclopropanes demonstrates the potential of these compounds in creating materials with unique reactivity and stability profiles (Denton et al., 2007).
Mechanistic and Kinetic Studies
This compound and related structures are also pivotal in studying reaction mechanisms and kinetics. The peculiarities of cyclopropane rings, especially when substituted with electron-withdrawing groups like trifluoromethyl, offer unique insights into the behavior of organic molecules under various conditions. Investigations into the kinetics of the Cannizzaro reaction of cyclopropanecarbaldehyde, for instance, have provided valuable data on the behavior of small ring compounds in chemical reactions (Van der Maeden et al., 1972).
Propiedades
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(3-9)1-2-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGSSMZMPEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254584 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1229311-61-8 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229311-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(TRIFLUOROMETHYL)CYCLOPROPANECARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



